molecular formula C11H8Cl2N2O2 B2998759 2,5-Dichloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde CAS No. 1314745-30-6

2,5-Dichloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde

Cat. No. B2998759
CAS RN: 1314745-30-6
M. Wt: 271.1
InChI Key: DIEVINRSIBRECC-UHFFFAOYSA-N
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Description

“2,5-Dichloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The Vilsmeier–Haack (V. H.) reagent, a versatile reagent in organic chemistry, is used to formylate various heterocyclic compounds of medicinal interest .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis of Natural Products

Imidazol-4-ones, which include “2,5-Dichloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde”, are an important scaffold for a variety of applications, including the total synthesis of natural products . They have been used in the synthesis of a range of imidazol-4-one containing natural products .

Medicinal Chemistry

Imidazol-4-ones are utilized in medicinal chemistry . They are key components to functional molecules that are used in a variety of everyday applications .

Agriculture

Imidazol-4-ones are also used in agriculture . They can be used to produce three C5-substitution patterns .

Fluorescent Protein Chromophores

Imidazol-4-ones are used in the creation of fluorescent protein chromophores . These are molecules that can absorb light and re-emit it, making them useful in a variety of scientific applications.

Synthesis of Donor-Π-Acceptor (D-Π-A) Type Dye

“this compound” may be used in the synthesis of new donor-Π-acceptor (D-Π-A) type dye .

Preparation of Ethyl, n-dodecyl and n-hexadecyl esters of Urocanic Acid

This compound may be used in the preparation of ethyl, n-dodecyl and n-hexadecyl esters of urocanic acid .

Fabrication of Colorimetric Chemosensor

“this compound” may be used in the fabrication of colorimetric chemosensor .

Construction of Metal–Organic Frameworks (MOFs)

Considering the coordination advantage of N-heterocyclic carboxylate ligands in the construction of metal–organic frameworks (MOFs), “this compound” could potentially be adopted to build up more structurally stable MOFs for proton conduction research .

Safety and Hazards

As with all chemicals, safety precautions should be taken when handling “2,5-Dichloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde”. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information on safety and hazards .

Future Directions

Given the broad range of chemical and biological properties of imidazole, it has become an important synthon in the development of new drugs . Future research could focus on the development of novel drugs that overcome the increasing public health problems due to Antimicrobial resistance (AMR) in drug therapy .

properties

IUPAC Name

2,5-dichloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c1-17-8-4-2-7(3-5-8)15-9(6-16)10(12)14-11(15)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEVINRSIBRECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=C2Cl)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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